ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Solid-state chemistry Process chemistry Crystallization

Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound belonging to the tetrahydropyrido[4,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors. The compound carries a 2-amino group on the pyrimidine ring and an ethyl carbamate-protected secondary amine at the 6-position, yielding a molecular formula of C₁₀H₁₄N₄O₂ and molecular weight of 222.24 g/mol.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 1258651-96-5
Cat. No. B1441312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
CAS1258651-96-5
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=NC(=NC=C2C1)N
InChIInChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13)
InChIKeyZJEIWGDLUVWFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 1258651-96-5): A Physicochemically Differentiated Heterocyclic Building Block for Kinase-Targeted Library Synthesis


Ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound belonging to the tetrahydropyrido[4,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors [1]. The compound carries a 2-amino group on the pyrimidine ring and an ethyl carbamate-protected secondary amine at the 6-position, yielding a molecular formula of C₁₀H₁₄N₄O₂ and molecular weight of 222.24 g/mol [2]. Commercially available as a powder with 95% purity and a melting point of 142–143 °C, it is supplied as a research-grade building block by major vendors including Enamine (distributed through Sigma-Aldrich) .

Why Generic Substitution of Ethyl 2-Amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate Fails: Quantitative Evidence for Physicochemical and Orthogonal Reactivity Differentiation


The ethyl carbamate moiety in this compound is not a freely interchangeable protecting group. Direct substitution with the closest commercial analog, tert-butyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS 869198-95-8), introduces measurable differences in melting point (lower by ~28 °C), lipophilicity (ΔXLogP3 = -0.6), and molecular weight (ΔMW = -28.06 g/mol) that impact crystallinity, solubility, and lead-likeness of downstream products [1]. More critically, the ethyl carbamate and tert-butyl carbamate (Boc) groups exhibit orthogonal deprotection profiles: ethyl carbamates resist acidic conditions (e.g., TFA) that rapidly cleave Boc groups, enabling sequential deprotection strategies in multi-functional molecules [2]. These differences render blind substitution scientifically unsound for any application requiring reproducible physicochemical or reactivity outcomes.

Product-Specific Quantitative Differentiation of Ethyl 2-Amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate Against the Closest tert-Butyl Analog


Melting Point Advantage: Lower Thermal Energy Requirement for Purification and Formulation

The ethyl ester target compound exhibits a melting point of 142–143 °C, which is 27–30 °C lower than the tert-butyl ester analog (170–172 °C) . This lower melting point reduces the energy required for recrystallization-based purification and may facilitate melt-based formulation techniques for derived compounds. The quantitative difference in melting point directly reflects the weaker intermolecular forces in the ethyl carbamate crystal lattice, which is a direct consequence of the smaller ester substituent [1].

Solid-state chemistry Process chemistry Crystallization

Lipophilicity Reduction: Lower XLogP3 for Improved Aqueous Solubility and Drug-Likeness of Derived Compounds

The target ethyl ester has a computed XLogP3-AA value of 0, whereas the tert-butyl analog has XLogP3-AA = 0.6 [1][2]. This difference of 0.6 log units represents a ~4-fold reduction in predicted octanol-water partition coefficient, indicating that the ethyl ester contributes significantly less lipophilicity to the scaffold. In medicinal chemistry programs, reducing lipophilicity is a well-established strategy to mitigate promiscuous binding, hERG channel inhibition, and metabolic clearance [3]. The ethyl ester therefore offers a measurable lead-likeness advantage over the tert-butyl variant for fragment-based and HTS library construction.

Medicinal chemistry Drug-likeness Physicochemical profiling

Molecular Weight Economy: 11% Lower MW Enhances Lead-Likeness and Fragment-Based Screening Compliance

The target compound has a molecular weight of 222.24 g/mol, compared to 250.30 g/mol for the tert-butyl analog [1][2]. This difference of 28.06 g/mol represents an 11.2% reduction in mass. In fragment-based drug discovery, maintaining molecular weight below ~250 Da is a key criterion for initial screening libraries, per the Astex Rule of Three [3]. The ethyl ester therefore qualifies more favorably as a fragment-sized building block (MW < 250) than the tert-butyl ester, which exceeds this threshold. For lead optimization, each 28 Da reduction in scaffold mass provides additional room for potency-enhancing substituents without breaching Lipinski's Rule of Five.

Fragment-based drug discovery Lead optimization Rule of Three

Orthogonal Deprotection: Ethyl Carbamate Stability Under Acidic Conditions Enabling Selective Boc Deprotection

The ethyl carbamate protecting group in the target compound is stable to acidic conditions (e.g., trifluoroacetic acid at room temperature) that quantitatively cleave the tert-butyl carbamate (Boc) group within minutes [1][2]. This orthogonal reactivity is a direct consequence of the different carbocation stabilities: the tert-butyl cation forms readily under acidic conditions, whereas the ethyl cation does not. In a comparative study using metal-organic framework systems, 1,4-benzenedicarboxylate-NHCOOEt (ethyl carbamate) remained intact under thermolytic conditions at 200 °C, whereas the corresponding Boc-protected analog underwent quantitative deprotection at 160 °C [3]. This orthogonality is critical for multi-step syntheses where the 2-amino group (or other introduced amines) carries Boc protection requiring selective removal without affecting the 6-position ethyl carbamate.

Orthogonal protecting groups Solid-phase synthesis Multi-step synthesis

Hydrogen Bonding Capacity: Equivalent HBD/HBA Counts with Lower Rotatable Bond Bulk

Both the ethyl ester and tert-butyl ester analogs possess identical hydrogen bond donor (1) and acceptor (5) counts [1][2]. However, the ethyl ester achieves this H-bond capacity with significantly lower steric bulk: the ethyl group contributes 2 heavy atoms and a Connolly solvent-excluded volume of approximately 25.9 ų, compared to 4 heavy atoms and ~44.2 ų for the tert-butyl group [3]. This difference in steric footprint can influence molecular recognition events, particularly in crowded binding pockets where the 6-position substituent must fit into a sterically constrained sub-pocket. The retention of identical H-bonding pharmacophoric features while reducing steric demand is a measurable advantage for structure-based design targeting kinase hinge regions or allosteric sites.

Molecular recognition Crystal engineering Supramolecular chemistry

Optimal Procurement Scenarios for Ethyl 2-Amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Construction Requiring MW < 250 Da Compliance

The target compound's molecular weight of 222.24 g/mol meets the Astex Rule of Three criterion (MW < 250 Da) for fragment-based drug discovery [1]. Procurement of this ethyl ester over the 250.30 g/mol tert-butyl analog ensures compliance with fragment library specifications. The 11.2% lower MW also provides greater synthetic headroom for fragment elaboration without exceeding lead-likeness thresholds, making it the preferred scaffold for fragment-to-lead optimization programs targeting kinase ATP-binding sites .

Multi-Step Orthogonal Protection Strategies Involving Acid-Labile Boc Groups

In synthetic sequences requiring selective deprotection of a Boc-protected amine (e.g., at the 2-position after further derivatization) while maintaining the 6-position carbamate intact, the ethyl ester is uniquely suited. Its stability to TFA-mediated acidic conditions allows quantitative Boc removal without 6-position cleavage, a capability not achievable with the tert-butyl ester analog [1]. This orthogonality is essential for constructing bifunctional pyrido[4,3-d]pyrimidine derivatives with differential N-protection, commonly encountered in kinase inhibitor probe synthesis .

Crystallization-Intensive Process Development Where Lower Melting Point Is Advantageous

The 142–143 °C melting point of the ethyl ester—27–30 °C lower than the tert-butyl analog—enables recrystallization from a broader range of solvents with lower energy input [1]. This is particularly advantageous for process chemistry groups scaling up intermediate purification, where higher-melting analogs (170–172 °C) may require specialized high-boiling solvents or melt-crystallization equipment . The powder form with 95% purity further supports direct use in parallel synthesis without pre-purification .

Kinase Inhibitor Lead Optimization Where Reduced Lipophilicity Is Prioritized

Medicinal chemistry programs targeting kinase inhibitors with improved ADMET profiles should prioritize the ethyl ester scaffold (XLogP3 = 0) over the tert-butyl variant (XLogP3 = 0.6) [1]. The 0.6-unit lipophilicity reduction corresponds to a ~4-fold lower predicted octanol-water partition coefficient, which is associated with reduced hERG binding, lower metabolic clearance via CYP450, and improved aqueous solubility of derived compounds . This differentiation is directly quantifiable and should guide procurement decisions when physicochemical property optimization is a primary project goal.

Quote Request

Request a Quote for ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.